3-Amino-6-methylquinoxalin-2(1H)-one
Overview
Description
3-Amino-6-methylquinoxalin-2(1H)-one: is a heterocyclic compound with a quinoxaline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups on the quinoxaline ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methylquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dichloroquinoxaline and methylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions.
Procedure: 2,3-Dichloroquinoxaline is reacted with an excess of methylamine in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methylquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrosoquinoxaline or nitroquinoxaline.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-6-methylquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylquinoxalin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Organic Synthesis: It acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinoxalin-2(1H)-one: Lacks the methyl group at the 6-position.
6-Methylquinoxalin-2(1H)-one: Lacks the amino group at the 3-position.
Quinoxalin-2(1H)-one: Lacks both the amino and methyl groups.
Properties
IUPAC Name |
3-amino-6-methyl-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIYBPANFUOJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509513 | |
Record name | 3-Amino-6-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83566-26-1 | |
Record name | 3-Amino-6-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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